Ulapualide A

Description

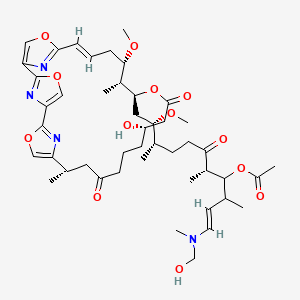

Structure

2D Structure

Properties

Molecular Formula |

C46H66N4O13 |

|---|---|

Molecular Weight |

883.0 g/mol |

IUPAC Name |

[(E,5S,9S,10S)-11-[(10S,16S,20S,21R,22S,24E)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-1-[hydroxymethyl(methyl)amino]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate |

InChI |

InChI=1S/C46H66N4O13/c1-27(16-17-38(55)30(4)44(62-32(6)52)28(2)18-19-50(7)26-51)40(58-9)22-41-31(5)39(57-8)14-11-15-42-47-36(24-59-42)45-49-37(25-61-45)46-48-35(23-60-46)29(3)20-33(53)12-10-13-34(54)21-43(56)63-41/h11,15,18-19,23-25,27-31,34,39-41,44,51,54H,10,12-14,16-17,20-22,26H2,1-9H3/b15-11+,19-18+/t27-,28?,29-,30+,31+,34-,39-,40-,41-,44?/m0/s1 |

InChI Key |

DIOFXPZEAVIPDB-NVVPSTEBSA-N |

Isomeric SMILES |

C[C@H]1CC(=O)CCC[C@@H](CC(=O)O[C@H]([C@@H]([C@H](C/C=C/C2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)C[C@@H]([C@@H](C)CCC(=O)[C@@H](C)C(C(C)/C=C/N(C)CO)OC(=O)C)OC)O |

Canonical SMILES |

CC1CC(=O)CCCC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)CC(C(C)CCC(=O)C(C)C(C(C)C=CN(C)CO)OC(=O)C)OC)O |

Origin of Product |

United States |

Discovery and Natural Origin of Ulapualide a

Isolation Source and Organismal Context

Ulapualide A was first isolated in 1986 from the brightly colored and exposed egg masses of the marine nudibranch Hexabranchus sanguineus, commonly known as the Spanish Dancer. nih.govnews-medical.net The name "Ulapualide" is derived from Hawaiian, reflecting the flower-like appearance of these egg masses underwater, with "ula" meaning red and "pua" meaning flower. nih.gov These egg masses serve as concentrated reservoirs for defensive compounds, which are believed to protect them from predation. nih.govnews-medical.net Isolating these molecules from the egg masses can be a more strategic approach for drug discovery, as it may allow for the acquisition of larger quantities compared to extracting them from the adult nudibranchs. news-medical.net

The initial isolation of this compound was part of a broader investigation into the chemical constituents of these nudibranch egg masses, which led to the identification of a series of related compounds. nih.gov Subsequent studies have continued to isolate new analogs, such as Ulapualides C-E, from the same source. acs.org

Table 1: Isolation Details of this compound and Analogs

| Compound | Organism Source | Specific Location | Reference |

|---|---|---|---|

| This compound | Hexabranchus sanguineus | Egg Masses | nih.gov |

| Ulapualide B | Hexabranchus sanguineus | Egg Masses | nih.gov |

While this compound is isolated from the nudibranch Hexabranchus sanguineus, it is widely speculated that the nudibranch does not produce the compound itself. news-medical.netmdpi.com Instead, it is believed to be sequestered from its diet, which primarily consists of marine sponges. news-medical.netmdpi.comgreatergood.com This phenomenon, where nudibranchs accumulate and sometimes modify chemicals from their food sources for their own defense, is common. news-medical.netgreatergood.com

Research has indicated that the macrolides found in H. sanguineus and its egg masses are likely obtained and potentially biotransformed from its diet of sponges, particularly those of the genus Halichondria. mdpi.comuncw.edu Supporting this dietary origin theory, studies have isolated similar trisoxazole macrolides from both the nudibranch, its egg masses, and a sponge of the genus Halichondria. uncw.edu The concentration of these defensive macrolides was found to be significantly higher in the egg masses compared to the tissues of the adult nudibranch, suggesting a specific mechanism for concentrating these protective compounds in the spawn. mdpi.comuncw.edu

Initial Characterization as a Bioactive Marine Macrolide

This compound is classified as a macrolide, a class of natural products characterized by a large macrocyclic lactone ring. mdpi.commdpi.com Marine organisms, especially sponges and the mollusks that feed on them, are a rich source of diverse and potent macrolides. mdpi.com These compounds are known for a wide range of significant biological activities, with cytotoxicity being a prominent feature. mdpi.comnih.gov

From its initial discovery, this compound was identified as a potent bioactive compound. uncw.edu Its structure is notable for containing a distinctive tris-oxazole moiety and a long aliphatic tail, similar to other marine-derived macrolides like the kabiramides. nih.gov Early research highlighted its extraordinary antitumor properties. uncw.edu Furthermore, this compound and its analog, Ulapualide B, have demonstrated the ability to inhibit the growth of the fungus Candida albicans. mdpi.com This initial characterization established this compound as a promising marine natural product with significant potential for further investigation due to its potent cytotoxic and antifungal activities. nih.govmdpi.com

Structural Characterization and Elucidation of Ulapualide a

Macrolide Structural Class: The Tris-Oxazole Framework

Ulapualide A belongs to the family of tris-oxazole macrolides, a class of natural products characterized by a large macrocyclic lactone ring containing three oxazole (B20620) heterocycles. nih.govnih.govipb.ptbham.ac.ukhmdb.ca These compounds are often isolated from marine organisms, such as nudibranchs. nih.govipb.pt The structure of this compound is notable for its 25-membered macrolide core, which incorporates the distinctive three contiguous oxazole ring system. nih.goviastate.edu The biosynthesis of this tris-oxazole unit is speculated to arise from a cascade of cyclodehydrations of an acylated tris-serine precursor. nih.govhmdb.ca The unique architecture of this compound and related compounds, such as the kabiramides and halichondramides, has made them targets for total synthesis efforts, which serve to confirm their complex structures. nih.govnih.govipb.pt

Stereochemical Determination

The determination of the precise three-dimensional arrangement of atoms, or stereochemistry, of this compound was a critical step in understanding its biological function. Early attempts to assign the relative stereochemistry were based on molecular mechanics studies of hypothetical metal chelated complexes. ipb.ptbham.ac.uk However, the definitive absolute stereochemistry was ultimately established through more direct methods.

The unambiguous absolute stereochemistry of this compound was determined by X-ray crystallography. nih.govrsc.orgcapes.gov.br This powerful analytical technique involves crystallizing a molecule and analyzing the diffraction pattern of X-rays passed through the crystal to determine the precise position of each atom. In the case of this compound, obtaining a suitable crystal of the macrolide alone proved difficult. Researchers overcame this challenge by co-crystallizing this compound with the protein actin, to which it binds. rsc.orgcapes.gov.br

The analysis of the crystal structure of the actin-Ulapualide A complex revealed the absolute stereochemical configuration as 3S, 9S, 22S, 23R, 24S, 26S, 27S, 31R, 32R, and 33R. rsc.orgcapes.gov.br This finding was significant as it showed that the stereochemistry of the naturally occurring this compound differed from a version that had been previously synthesized based on earlier, less definitive stereochemical assignments. rsc.org The crystallographic data for the actin-Ulapualide A complex were deposited in the Protein Data Bank, making them accessible for further study. rsc.org

While X-ray crystallography provided the definitive answer for this compound's stereochemistry, various spectroscopic techniques are fundamental tools for such determinations, especially when suitable crystals cannot be obtained. nih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful method for elucidating the relative stereochemistry of a molecule in solution. nih.govnih.gov

Techniques such as the Nuclear Overhauser Effect (NOE) are used to identify protons that are close to each other in space. By observing NOE correlations between different parts of the molecule, chemists can deduce the relative orientation of atoms and chiral centers. nih.gov Additionally, the magnitude of coupling constants between protons (J-values) in ¹H NMR spectra can provide valuable information about the dihedral angles between them, which helps to define the conformation and relative stereochemistry of cyclic and acyclic systems. nih.gov For complex molecules like this compound, two-dimensional NMR experiments are essential to resolve overlapping signals and map out the intricate network of connectivities and spatial relationships. nih.govrsc.org

Advanced Spectroscopic and Analytical Methods in Structure Elucidation

The elucidation of a complex natural product like this compound relies heavily on a suite of advanced spectroscopic and analytical methods. hmdb.ca Mass spectrometry is used to determine the molecular weight and elemental formula, while NMR spectroscopy provides the detailed framework of the molecular structure. rsc.org

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. rsc.orghmdb.ca For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments was crucial for piecing together its complex structure and confirming its identity. nih.govrsc.org The total synthesis of (-)-Ulapualide A was confirmed by demonstrating that the ¹H and ¹³C NMR spectroscopic data of the synthetic material were indistinguishable from those of the natural product. nih.govhmdb.ca

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively. The ¹H NMR spectrum shows the chemical shift, integration (number of protons), and multiplicity (splitting pattern) for each unique proton, revealing its local electronic environment and the number of neighboring protons. The ¹³C NMR spectrum indicates the number of unique carbon atoms and their chemical environment.

For this compound, specific proton chemical shifts (δ) observed in deuterated chloroform (B151607) (CDCl₃) helped to identify key structural fragments. rsc.org While it is confirmed that the ¹³C NMR spectrum was essential for the structural verification of this compound, particularly in the comparison of the natural product with the synthetically derived material, the specific chemical shift data for the carbon atoms are not detailed in the available literature. nih.govhmdb.ca

Below are some of the characteristic ¹H NMR chemical shifts reported for this compound.

| Proton | Chemical Shift (δ) in CDCl₃ | Multiplicity |

| 31-Me | 1.06 ppm | d |

| H-32 | 5.14 ppm | dd |

| 33-Me | 1.04 ppm | d |

| H-34 | 4.97 ppm | dd |

| H-35 | 6.50 ppm | d |

| N-Me | 3.03 ppm | s |

| N-CHO | 8.29 ppm | s |

| This table is based on data from Allingham et al., 2004. rsc.org |

Biosynthetic Investigations of Ulapualide a

Proposed Biosynthetic Precursors and Origins

The construction of the complex Ulapualide A scaffold is believed to originate from both amino acid and polyketide-like pathways. The core of the tris-oxazole segment is widely thought to derive from amino acid precursors, while the rest of the macrolide structure is assembled through different mechanisms.

The prevailing hypothesis suggests that the contiguous tris-oxazole moiety found in this compound is derived from an acylated tris-serine precursor. rsc.org This proposal is in line with the established biosynthetic routes for many oxazole-containing peptides found in nature, which are often of marine origin. mdpi.comresearchgate.net In these pathways, β-hydroxyl amino acid residues, primarily serine (Ser) and threonine (Thr), serve as the direct precursors to the oxazole (B20620) rings. mdpi.comresearchgate.net The biosynthesis is thought to proceed through a cascade of reactions starting from a linear peptide-like chain containing multiple serine units. rsc.org Serine is a common precursor for a wide range of biomolecules, including other phospholipids (B1166683) and one-carbon units for nucleotide synthesis. nih.govnih.gov

While the serine-precursor model is widely accepted, some research has pointed to the possibility of a non-amino acid pathway for the biosynthesis of certain marine-derived oxazoles. acs.org This speculation arises from the diverse chemical structures of oxazole-containing natural products and suggests that alternative biosynthetic logics could be at play in some organisms. However, for this compound, the model based on a tris-serine precursor remains the most supported hypothesis, guiding synthetic chemistry efforts. rsc.org

Enzymatic Cascades in Tris-Oxazole Ring Formation

The transformation of the proposed linear tris-serine precursor into the final tris-oxazole unit requires a sequence of specific enzymatic reactions. This process is generally understood to occur in two main stages: cyclodehydration to form an oxazoline (B21484) intermediate, followed by oxidation to the aromatic oxazole. mdpi.comnih.gov

The initial step in forming the heterocyclic rings is a proposed cascade of cyclodehydrations. rsc.org In analogous biosynthetic systems, such as those for thiazole/oxazole-modified microcins (TOMMs), this reaction is catalyzed by a cyclodehydratase enzyme complex (often composed of C and D proteins) and is dependent on ATP. nih.gov This enzymatic machinery facilitates the cyclization of the serine residues within the precursor peptide to form the corresponding oxazoline rings. mdpi.comnih.gov This process converts the β-hydroxyl group and the adjacent amide nitrogen into a five-membered heterocyclic ring. mdpi.com

Following cyclodehydration, the resulting tris-oxazoline intermediate undergoes oxidation to yield the stable, aromatic tris-oxazole structure. rsc.org This dehydrogenation step is catalyzed by a flavin mononucleotide (FMN)-dependent dehydrogenase, often referred to as the B-protein in TOMM systems. mdpi.comnih.gov This enzyme carries out a two-electron oxidation of each oxazoline ring, leading to the formation of the final oxazole heterocycle. nih.gov The greater aromatic character of the oxazole ring compared to the oxazoline provides a thermodynamic driving force for this oxidation step. nih.gov

Biosynthetic Relationship to Related Macrolides and Co-Metabolites

It is speculated that the biosynthesis of this compound is closely related to that of its co-metabolites which contain fewer oxazole rings. rsc.org For instance, naturally occurring bis-oxazole macrolides and related imide structures are thought to originate from the same acylated tris-serine precursor that leads to this compound. rsc.org According to this hypothesis, these related compounds could be the result of an incomplete enzymatic cascade, where only two of the three serine units in the precursor undergo the full cyclodehydration and oxidation sequence. rsc.org This suggests a branching pathway where a common precursor can be shunted to produce a family of structurally related, but distinct, natural products.

Table 1: Proposed Biosynthetic Steps for the Tris-Oxazole Moiety of this compound

| Step | Proposed Precursor/Intermediate | Key Transformation | Proposed Enzymatic Mechanism |

| 1 | Acylated Tris-Serine Peptide | Formation of Oxazoline Rings | ATP-dependent Cyclodehydration (catalyzed by Cyclodehydratase) mdpi.comnih.gov |

| 2 | Tris-Oxazoline Intermediate | Aromatization of Rings | FMN-dependent Oxidation (catalyzed by Dehydrogenase) mdpi.comnih.gov |

| 3 | Tris-Oxazole Moiety | Final Heterocyclic Core | - |

Chemical Synthesis Methodologies for Ulapualide a and Its Analogues

Total Synthesis Strategies

The total synthesis of Ulapualide A has been achieved through carefully designed strategies that address the molecule's significant structural and stereochemical complexity. These strategies are rooted in the principles of retrosynthesis, allowing for a logical deconstruction of the target molecule into simpler, more accessible starting materials. amazonaws.comslideshare.net

Retrosynthetic analysis is a problem-solving technique in which a target molecule is transformed into simpler precursor structures through a series of "disconnections," which are the reverse of known chemical reactions. wikipedia.orglkouniv.ac.in The goal is to reduce the complexity of the target until readily available starting materials are reached. princeton.edu

For this compound, a prominent retrosynthetic strategy involves several key disconnections:

Macrolactamization: The 25-membered macrolactam ring is a primary target for disconnection. This bond can be retrosynthetically cleaved to reveal a linear ω-amino acid precursor. This simplifies the large cyclic structure into a more manageable acyclic chain. rsc.org

Ester Linkage: The ester bond connecting the two major fragments of the molecule is another logical point for disconnection. This break simplifies the molecule into two complex, multi-stereocenter fragments: a mono-oxazole carboxylic acid and a mono-oxazole secondary alcohol. rsc.org

Tris-oxazole System: The contiguous tris-oxazole unit can be deconstructed into its constituent mono-oxazole precursors. This approach allows for the stepwise and controlled construction of this electronically rich and synthetically challenging heterocycle system. rsc.orgrsc.org

This analysis leads to a synthetic plan centered on the preparation of two key mono-oxazole fragments, which are then coupled and cyclized to form the macrolide core, followed by the formation of the final oxazole (B20620) ring. rsc.org

The synthesis of (-)-Ulapualide A exemplifies a convergent strategy. rsc.org The key steps involve:

Independent synthesis of two highly functionalized fragments: a mono-oxazole carboxylic acid and a mono-oxazole secondary alcohol. These two fragments collectively contain all ten of the asymmetric centers required for the final natural product. rsc.org

Coupling of these two fragments through an esterification reaction, for example, under Yamaguchi conditions. rsc.org

Subsequent chemical transformations to yield a linear ω-amino acid, which is the precursor for the macrocycle. rsc.org

Macrolactamization of this precursor to form the 25-membered ring containing two of the three oxazole units. rsc.org

Installation of the third oxazole ring to complete the tris-oxazole core and finalize the synthesis. rsc.org

This convergent approach allows for the efficient assembly of the complex carbon skeleton and stereochemical architecture of this compound. rsc.org

Stereochemistry is the study of the three-dimensional arrangement of atoms in molecules. rijournals.com The precise control of stereochemistry is paramount in the synthesis of this compound, as its biological activity is dependent on its specific three-dimensional structure, which includes ten stereocenters with the defined configuration of 3S,9S,22S,23R,24S,26S,27S,31R,32R,33R. nih.govrijournals.com

Asymmetric synthesis refers to chemical reactions that selectively produce one stereoisomer over others. du.ac.inresearchgate.net To establish the absolute configuration of the ten stereocenters in this compound, various modern asymmetric synthesis protocols are employed. rsc.org These methods are used to create the chiral building blocks, such as the key mono-oxazole fragments, in an enantiomerically pure form. rsc.org

Common strategies in asymmetric synthesis include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials from natural sources, such as amino acids or sugars. orchid-chem.com

Chiral Auxiliaries: Temporarily attaching a chiral group to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is removed after it has served its purpose. Evans's oxazolidinones are a classic example of such auxiliaries used in asymmetric aldol reactions. wikipedia.orgnih.gov

Asymmetric Catalysis: Using a small amount of a chiral catalyst (such as a metal complex with a chiral ligand or an organocatalyst) to generate large quantities of a chiral product. orchid-chem.comnih.gov

The synthesis of the mono-oxazole carboxylic acid and the mono-oxazole secondary alcohol fragments of this compound relies on a combination of these contemporary asymmetric protocols to install each of the ten stereocenters with the correct absolute stereochemistry. rsc.org

While asymmetric synthesis sets the absolute stereochemistry of individual chiral centers, diastereoselective transformations are crucial for controlling the relative stereochemistry between multiple stereocenters within the molecule. lkouniv.ac.in Diastereomers are stereoisomers that are not mirror images of each other. orchid-chem.com

In the synthesis of a complex molecule like this compound, many reactions must proceed with high diastereoselectivity to ensure that the newly formed stereocenters have the correct orientation relative to the existing ones. This is often achieved by taking advantage of the steric and electronic properties of the substrate and reagents. youtube.com For example, aldol reactions, which are used to form carbon-carbon bonds, can be controlled to produce specific diastereomers, thereby building up the carbon chain with the correct relative stereochemistry. nih.gov The synthesis of densely substituted ring systems, such as the pyrrolidines formed via 1,3-dipolar cycloadditions, is another area where high diastereoselectivity is essential. nih.gov

Control of Stereochemistry in Synthesis

Synthesis of Core Structural Fragments

The successful total synthesis of this compound hinges on the efficient construction of its key structural components. The primary building blocks identified through retrosynthetic analysis are the two advanced mono-oxazole intermediates. rsc.org

Mono-oxazole Carboxylic Acid: This fragment contains a significant portion of the molecule's stereocenters. Its synthesis involves a sequence of asymmetric reactions to build the chiral carbon chain, followed by the formation of the oxazole ring. rsc.org

Mono-oxazole Secondary Alcohol: Similarly, this second key fragment is constructed using asymmetric synthesis protocols to establish its multiple stereocenters. rsc.org

Construction of the Tris-Oxazole Ring System

The tris-oxazole core is a defining feature of this compound and related natural products. Its synthesis requires precise and efficient methods for the formation of the heterocyclic rings and their linkage.

The total synthesis of this compound often involves a convergent strategy, wherein functionalized mono-oxazole precursors are first synthesized and then coupled to form the larger bis- and tris-oxazole systems. A range of methods for the synthesis of mono-, bis-, and tris-2,4-disubstituted oxazoles have been evaluated to achieve a concise construction of this key structural motif.

In one successful approach, two key mono-oxazole fragments are prepared: a mono-oxazole carboxylic acid and a mono-oxazole secondary alcohol. These two fragments are designed to contain all the necessary stereocenters for the final natural product. The synthesis of these mono-oxazole units typically relies on established oxazole formation reactions, such as the Robinson-Gabriel synthesis or variations thereof, starting from appropriate amino acid or keto-amide precursors.

Once the mono-oxazole building blocks are in hand, they are coupled to form a bis-oxazole unit. For instance, an esterification reaction, such as the Yamaguchi esterification, can be employed to link the mono-oxazole carboxylic acid and the mono-oxazole secondary alcohol. This bis-oxazole intermediate then serves as the foundation for the formation of the final tris-oxazole system.

The formation of the third oxazole ring to complete the contiguous tris-oxazole system is a critical step in the synthesis of this compound. Several procedures have been developed to introduce this final heterocycle. One common strategy involves the cyclodehydration and subsequent oxidation of a precursor containing an appropriate amide and a hydroxyl or carbonyl group.

For example, a key intermediate macrolactam containing two of the three oxazole rings can be elaborated to introduce the third. This can be achieved through a sequence involving the cyclodehydration of an amide to form an oxazoline (B21484) ring, which is then oxidized to the corresponding oxazole. Reagents such as nickel peroxide have been successfully used for this oxidation step. An alternative method involves the dehydration of an amide to an enamide, followed by conversion to a methoxyoxazoline and subsequent elimination of methanol to yield the desired tris-oxazole macrolide. These methods highlight the chemical ingenuity required to construct the sensitive tris-oxazole core of this compound.

Formation of the Macrolactone/Macrolactam Ring

The 25-membered ring of this compound can be either a macrolactone or a macrolactam. Synthetic strategies have predominantly focused on the formation of the macrolactam ring, which is present in the natural product. The key step in forming this large ring is a macrolactamization reaction.

In a prominent total synthesis, the bis-oxazole ester precursor is converted into an ω-amino acid. This transformation involves the deprotection of a terminal ester and an amine-protecting group. The resulting amino acid is then subjected to macrolactamization. High-dilution conditions are typically employed to favor the intramolecular cyclization over intermolecular polymerization. A variety of coupling reagents can be used for this purpose, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a particularly effective choice for promoting the formation of the key macrolactam intermediate containing two of the three oxazole rings. This macrolactam then undergoes further transformations to complete the synthesis of the tris-oxazole core and the final this compound molecule.

Synthesis of Acyclic Side Chains

The synthesis of the complex acyclic side chain of this compound, which contains multiple stereocenters, requires a highly stereocontrolled approach. The total synthesis of the C26–C42 fragment of this compound has been reported, showcasing the application of modern asymmetric synthesis techniques.

The strategy for constructing this side chain often involves the coupling of smaller, stereochemically defined fragments. For example, a stereoselective Wittig reaction can be used to install the "top" side chain (C26–C41) onto the tris-oxazole core. Subsequent transformations are then required to elaborate this side chain, including the introduction of the C-9 methyl group and the terminal formyl enamine residue. The synthesis of these acyclic fragments relies on a toolbox of stereoselective reactions, such as asymmetric aldol additions, reductions, and alkylations, to ensure the correct configuration of each chiral center.

Development of Synthetic Methodologies

The ongoing interest in this compound and its analogues has spurred the development of new and more efficient synthetic methodologies.

While the total synthesis of this compound has been achieved through traditional synthetic methods, the field of organocatalysis offers promising avenues for more efficient and environmentally benign approaches. Organocatalysis, which utilizes small organic molecules to catalyze chemical transformations, has emerged as a powerful tool in asymmetric synthesis.

Although a complete organocatalytic total synthesis of this compound has not yet been reported, the principles of organocatalysis are highly relevant to the construction of its key structural motifs. For instance, a variety of organocatalytic methods for the asymmetric synthesis of oxazoles have been developed. These methods could potentially be applied to the enantioselective synthesis of the mono-oxazole building blocks of this compound.

Furthermore, organocatalysis has been successfully employed in macrolactonization and macrolactamization reactions. The development of chiral organocatalysts that can promote the efficient and stereoselective closure of large rings could significantly improve the synthesis of the macrolide core of this compound. The application of organocascade catalysis, where a single organocatalyst promotes multiple transformations in a single pot, could also offer a more streamlined approach to the synthesis of complex fragments of the molecule. As the field of organocatalysis continues to evolve, it is anticipated that these methodologies will play an increasingly important role in the synthesis of complex natural products like this compound.

Olefin Metathesis Applications

Olefin metathesis has emerged as a powerful and versatile tool in modern organic synthesis, enabling the construction of complex carbon-carbon double bonds with high functional group tolerance. nih.gov This reaction, catalyzed by well-defined alkylidene complexes of ruthenium or molybdenum, is frequently employed in the total synthesis of natural products, particularly for the formation of large rings via Ring-Closing Metathesis (RCM). nih.gov RCM is especially valuable in the synthesis of macrolides, where it can efficiently forge the macrocyclic core from a linear diene precursor. nih.gov

While olefin metathesis is a premier strategy for macrolactonization and the synthesis of related marine macrolides, such as the Mycalolides, the prominent total syntheses of this compound have utilized alternative methods for macrocycle formation. rsc.orgresearchgate.net Synthetic strategies for this compound have often favored intramolecular olefination reactions or macrolactamization approaches to construct the 25-membered core. rsc.orgrsc.org Although direct application of RCM in a completed total synthesis of this compound is not extensively documented in the literature, the methodology remains a viable and potent theoretical strategy for constructing its complex macrocyclic architecture.

Phosphonium Salt Chemistry

Phosphonium salt chemistry, particularly through the Wittig reaction and its variants like the Horner-Wadsworth-Emmons (HWE) reaction, provides a crucial method for the stereoselective formation of alkenes. wikipedia.orgorganic-synthesis.com These reactions are fundamental in total synthesis for coupling complex molecular fragments. In the context of this compound, this chemistry has been instrumental in constructing key segments of the molecule.

In a total synthesis of (-)-Ulapualide A, an alternative strategy explored the use of a Horner-Wadsworth-Emmons olefination. rsc.orgnih.gov This reaction involved the coupling of an aldehyde fragment (73), which contained a shortened version of the C25-C34 side chain, with a phosphonate ester (74). nih.gov The HWE reaction proceeded efficiently to form the desired (E)-alkene (75), demonstrating the utility of phosphonate-based reagents in assembling the carbon skeleton of this compound. rsc.orgnih.gov The HWE reaction is often favored in such complex syntheses because the resulting dialkylphosphate byproduct is water-soluble and easily removed, simplifying purification compared to the triphenylphosphine oxide generated in a standard Wittig reaction. wikipedia.orgyoutube.com

Earlier synthetic efforts toward this compound also highlighted the importance of this methodology. In one approach, a fully elaborated tris-oxazole fragment was converted into a corresponding phosphonium salt, preparing it for a subsequent Wittig reaction to connect it with another segment of the molecule, underscoring the role of phosphonium intermediates in the strategic assembly of the natural product. rsc.orgrsc.org

Biomimetic Synthetic Approaches

Biomimetic synthesis attempts to replicate nature's own synthetic strategies in the laboratory. nih.govwiley-vch.de This approach can offer elegant and efficient routes to complex natural products by drawing inspiration from their presumed biosynthetic pathways. The total synthesis of this compound by Pattenden and coworkers was notably designed based on speculation regarding the biosynthetic origin of the molecule's signature tris-oxazole unit. rsc.orgnih.gov

The central hypothesis of this biomimetic strategy is that the contiguous tris-oxazole system in this compound arises in nature from a cascade of cyclodehydration and subsequent oxidation reactions starting from an acylated tris-serine precursor. rsc.orgnih.gov This proposed pathway involves the initial formation of a tris-oxazoline intermediate, which is then oxidized to yield the final aromatic tris-oxazole core. nih.gov

This biosynthetic speculation directly guided the laboratory synthesis. The strategy involved the stepwise construction of the oxazole rings, culminating in the formation of a key macrolactam intermediate that already contained two of the three required oxazole rings. nih.gov Several methods were then successfully employed to install the final oxazole ring, including a cyclodehydration-oxidation sequence that mimics the proposed natural process. nih.gov This biomimetic-inspired approach not only proved effective for the total synthesis of this compound but also lent credence to the hypothesized biosynthetic pathway for this family of marine metabolites. rsc.orgnih.gov

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of complex natural products is a critical tool for probing their mechanism of action and identifying the key structural features responsible for their biological activity. researchgate.netnih.gov Following the elucidation of this compound's structure and its potent actin-depolymerizing properties, synthetic efforts were directed toward the creation of analogues to conduct structure-function analyses. nih.gov These efforts have focused on systematically modifying the molecule through the synthesis of stereoisomers, truncated fragments, and other derivatives to understand the precise structural requirements for its interaction with actin.

Stereoisomeric Synthesis

The precise three-dimensional arrangement of atoms in this compound is crucial for its biological activity. To quantify the importance of its stereochemistry, a synthetic diastereoisomer of the natural product was prepared. nih.gov The synthesis of stereoisomers, which have the same connectivity but differ in the spatial arrangement at one or more chiral centers, is a classic strategy for demonstrating the stereospecificity of a molecule's interaction with its biological target.

Biological evaluation of this synthetic diastereoisomer revealed a dramatic loss of potency. nih.gov This finding underscores the exceptionally strict stereochemical requirement for the potent actin-depolymerizing activity of this compound, indicating that the natural configuration is exquisitely optimized for binding to its target, G-actin.

| Compound | Stereochemistry | Relative Activity |

|---|---|---|

| (-)-Ulapualide A | Natural | Highly Potent |

| Synthetic Diastereoisomer | Non-natural | ~1000-fold less active nih.gov |

Fragment Synthesis for Biological Probing

To determine if the entire complex structure of this compound is necessary for its function, synthetic strategies were employed to create fragments of the molecule for biological testing. nih.gov This approach helps to identify the minimal pharmacophore required for activity and to understand the contribution of different domains of the molecule. The logical fragments for synthesis were the tris-oxazole core and the extended aliphatic side chain.

Studies using these synthetically prepared fragments showed a complete lack of actin-capping or severing activity. nih.gov This result strongly indicates that the individual components of this compound are inactive on their own. The potent biological effect is an emergent property of the complete macrolide structure, where the macrocycle presumably serves to hold the tris-oxazole and side-chain portions in a specific, rigid conformation required for high-affinity binding to actin. nih.gov

| Molecular Fragment | Description | Actin Capping/Severing Activity |

|---|---|---|

| Tris-oxazole Core | The heterocyclic segment of this compound | Inactive nih.gov |

| Aliphatic Side Chain | The extended, non-heterocyclic portion of the molecule | Inactive nih.gov |

Biological Activities and Molecular Mechanisms of Ulapualide a

In Vitro Biological Activities

Ulapualide A exerts profound effects on the cellular cytoskeleton, primarily by targeting actin, a critical protein for cell structure, shape, and motility.

Research has demonstrated that this compound possesses potent actin-depolymerizing capabilities, observed both in cellular environments and in in vitro assays. This activity disrupts the dynamic equilibrium between monomeric (G-actin) and filamentous (F-actin) actin, which is essential for numerous cellular processes. The natural form of this compound is significantly more potent in this regard than its synthetic diastereoisomers, with studies indicating that its synthetic counterpart is three orders of magnitude less active.

This compound is classified among a group of marine macrolide toxins that function as powerful and specific actin-severing molecules. This property involves the cleavage of actin filaments, leading to a rapid breakdown of the cytoskeletal network. Synthetic fragments of the this compound molecule have been shown to lack this actin-capping or severing activity altogether, highlighting the importance of the complete macrolide structure for this biological function.

Information regarding the specific antifungal activities of this compound was not available in the search results.

This compound has been identified as an extraordinary antitumor macrolide, exhibiting potent cytotoxic and antiproliferative properties. greatergood.comnews-medical.net These activities are linked to its ability to interfere with the cytoskeleton, a critical component for cell division and proliferation. While it is established that this compound possesses strong antitumor activity, specific quantitative data on its potency (such as IC50 values) against various cancer cell lines were not available in the provided search results. Therefore, a data table for its antiproliferative activities cannot be generated at this time. The mechanisms behind its antitumor effects are believed to be diverse, including the induction of DNA damage, generation of reactive oxygen species (ROS), and triggering of cell cycle arrest and apoptosis. greatergood.comnews-medical.net

Other Reported In Vitro Bioactivities (e.g., inhibition of gene expression)

Beyond its well-documented cytotoxic and actin-depolymerizing properties, the effects of this compound on specific gene expression pathways have been investigated. In particular, its potential to modulate Serum Response Factor (SRF)-dependent gene expression, a known downstream target of actin dynamics, was examined. nih.gov However, studies did not observe specific changes in SRF-mediated gene expression in response to this compound. nih.gov This was primarily attributed to the compound's profound and overwhelming effects on cytoskeletal integrity and cell adhesion, which likely mask more subtle downstream signaling events. nih.gov Researchers noted that while several synthetic fragments of this compound also had no effect on this pathway, a molecule corresponding to the extended aliphatic side chain of Halichondramide, a structurally related macrolide, did show inhibitory activity. nih.gov This suggests that it may be possible to uncouple the gene-regulatory effects from the actin-disrupting effects through specific structural modifications. nih.gov

Molecular and Cellular Mechanisms of Action

The primary and direct molecular target of this compound within the cell is actin. nih.gov this compound is recognized as a potent actin-depolymerizing agent, exerting its effects both in vitro and in cellular environments. nih.gov It belongs to a class of marine macrolide toxins that are known to act as powerful and specific actin-severing molecules. The definitive confirmation of actin as its direct binding partner was reinforced by the successful determination of this compound's stereochemistry through X-ray analysis of its complex with the actin protein.

This compound disrupts the actin cytoskeleton through a combination of specific biochemical interactions. The compound exhibits potent actin-capping and severing activities. nih.gov This dual-action mechanism involves binding to actin filaments and inducing their breakage (severing) while also attaching to the newly created filament ends (capping). This capping action prevents the re-addition of actin monomers, thereby inhibiting filament reassembly and leading to a net depolymerization of the actin network. nih.gov This mode of interaction results in a rapid and catastrophic breakdown of cytoskeletal structures. nih.gov

The Serum Response Factor (SRF) pathway, which plays a crucial role in controlling the expression of genes related to the cytoskeleton, cell growth, and muscle function, is a key signaling cascade regulated by actin dynamics. embopress.org The activity of SRF is modulated by the availability of monomeric globular actin (G-actin). Given that this compound dramatically increases the pool of G-actin by depolymerizing filamentous actin (F-actin), its effect on SRF-dependent gene expression was a subject of scientific inquiry. nih.gov

However, experiments designed to measure this effect found no specific modulation of SRF-dependent gene expression by this compound. nih.gov The potent and rapid disruption of the cytoskeleton and cell adhesion by the natural compound proved to be too severe, preventing the observation of specific regulatory feedback on the SRF pathway. nih.gov Interestingly, synthetic fragments of this compound were also found to be inactive in this regard. nih.gov

Downstream Cellular Pathways Affected by Actin Perturbation

Structure-Activity Relationship (SAR) Studies of this compound

A key finding is that the precise three-dimensional structure of this compound is essential for its potent activity. A synthetic diastereoisomer of this compound was found to be three orders of magnitude (approximately 1,000 times) less active than the natural toxin in actin depolymerization assays. nih.gov This demonstrates a strict stereochemical requirement for its interaction with actin.

Furthermore, studies on synthetic fragments of the molecule revealed that the complete macrolide structure is necessary for its mechanism of action. Synthetic fragments of this compound were shown to completely lack the actin-capping and severing activity characteristic of the parent compound. nih.gov This indicates that both the macrocyclic core and the side chain must be present and correctly oriented to achieve the potent disruption of the actin cytoskeleton. nih.gov

Data Tables

Table 1: Structure-Activity Relationship of this compound and Analogues

| Compound | Description | Relative Activity (Actin Depolymerization) | Actin-Capping/Severing Activity |

|---|---|---|---|

| This compound | Natural Product | Highly Potent | Yes |

| Synthetic Diastereoisomer | Altered stereochemistry | ~1,000-fold less active than this compound | Not Reported |

| Synthetic Fragments | Portions of the this compound structure | Inactive | No |

Table 2: Compound Names Mentioned in Article | Compound Name | | | :--- | | this compound | | Halichondramide |

Correlation of Stereochemistry with Biological Potency

The three-dimensional arrangement of atoms, or stereochemistry, in a molecule is fundamentally linked to its biological function, dictating how it interacts with specific biological targets. mdpi.comresearchgate.net In the case of this compound, its specific stereochemical configuration is paramount to its potent biological activity. The absolute stereochemistry of the natural product was determined through X-ray crystallography of its complex with G-actin, revealing a complex arrangement of chiral centers designated as 3S,9S,22S,23R,24S,26S,27S,31R,32R,33R. nih.gov

The critical nature of this precise spatial arrangement has been demonstrated through comparative studies with synthetic stereoisomers. Research into the actin-depolymerizing effects of this compound revealed a stark difference in potency between the natural compound and its synthetic diastereoisomer. The natural form of this compound exhibits powerful actin-depolymerizing activity both in cellular environments and in vitro. nih.gov In stark contrast, its synthetic diastereoisomer is approximately 1,000-fold less active. nih.gov This dramatic reduction in potency underscores that the specific, complex stereochemistry of natural this compound is a primary driver of its high-affinity interaction with its biological targets, such as actin. mdpi.comnih.gov Any deviation from the natural configuration leads to a significant loss of biological function.

| Compound | Relative Potency | Reference |

| Natural this compound | High | nih.gov |

| Synthetic Diastereoisomer | ~1000x less potent than natural this compound | nih.gov |

Contribution of Distinct Structural Motifs to Activity

Synthetic fragments of the this compound molecule, designed to mimic these individual motifs, were found to be completely devoid of the actin-capping and severing activity characteristic of the parent compound. nih.gov This finding indicates that neither the macrolide portion nor other segments are sufficient on their own to induce actin depolymerization. The potent disruption of the cytoskeleton requires the cooperative interaction of these motifs, held in a specific orientation by the complete molecular framework. nih.gov

Interestingly, studies involving structurally related macrolides suggest that the side chain can play a distinct, separable role in modulating cellular pathways. For instance, a molecule corresponding to the extended aliphatic side chain of halichondramide, a macrolide related to this compound, was found to inhibit serum response factor (SRF)-dependent gene expression. nih.gov This was not observed with this compound itself, primarily due to its overwhelming cytotoxic effects on cytoskeletal integrity. nih.gov This suggests that the side-chain motif may be responsible for mediating different biological effects, separate from the actin-depolymerizing activity of the macrolide core. nih.govnih.gov

| Structural Motif | Contribution to Activity | Reference |

| Complete Macrolide Structure | Essential for potent actin-capping and severing activity. | nih.gov |

| Synthetic Macrolide Fragments | Lack actin-capping/severing activity. | nih.gov |

| Aliphatic Side Chain (by analogy) | May be involved in modulating gene-regulatory events, distinct from actin dynamics. | nih.gov |

Design Principles for Bioactive Analogues

The development of bioactive analogues of complex natural products like this compound is guided by principles derived from structure-activity relationship (SAR) studies. These studies aim to identify which parts of the molecule can be modified to tune its activity, improve its properties, or create new functions. mdpi.com

A primary design principle, established from the findings detailed above, is the strict requirement for the natural stereochemical configuration and the complete macrolide scaffold for retaining potent actin-disrupting activity. nih.gov The observation that a synthetic diastereoisomer is three orders of magnitude less potent establishes a clear negative design constraint: preserving the native stereochemistry is crucial. nih.gov

A key strategy for creating functional analogues involves modifying the molecule's side chain. Research suggests that derivatives of the side chains of trisoxazole-based macrolides could potentially uncouple the potent cytoskeletal effects from other cellular activities, such as gene regulation. nih.gov This principle allows for the design of probe compounds to explore these distinct cellular pathways without the immediate and profound cytotoxicity associated with the natural product. This involves synthesizing analogues with altered side chains—for example, by changing length, saturation, or terminal functional groups—to systematically investigate how these changes affect specific biological outcomes. nih.gov

Furthermore, general principles of analogue design, such as those used for other complex natural products, can be applied. ijcce.ac.irmdpi.com This includes the targeted introduction or modification of functional groups to enhance interactions with a target or to alter the molecule's physicochemical properties. mdpi.commdpi.com For this compound, this could involve creating a focused library of analogues with subtle modifications to the trisoxazole core or the macrolactone ring to finely map the molecular interactions responsible for its bioactivity. The use of computational tools, such as molecular docking, can further guide the rational design of these analogues to predict their binding affinity and mode of interaction with target proteins like actin. ijcce.ac.irmdpi.com

Academic Research Trajectories and Future Perspectives for Ulapualide a

Ulapualide A as a Chemical Probe for Cellular Biology

This compound's potent and specific interaction with actin makes it a valuable chemical probe for dissecting the roles of the actin cytoskeleton in various cellular processes. nih.govnih.gov Chemical probes are small molecules used to study and manipulate biological systems, and this compound's ability to depolymerize actin filaments allows researchers to investigate the consequences of actin network disruption. nih.govchemicalprobes.org By observing the effects of this compound on cells, scientists can infer the functions of a dynamic actin cytoskeleton in phenomena such as cell motility, adhesion, division, and intracellular transport. nih.govnordicbiosite.com

Its utility as a probe is underscored by its profound impact on cytoskeletal integrity. nih.gov This allows for the study of downstream cellular events that are dependent on a functional actin network. nih.gov For instance, the disruption of the actin cytoskeleton by agents like this compound can affect gene expression, providing a tool to explore the links between cytoskeletal dynamics and transcriptional regulation. nih.govnih.gov Fluorescently labeled versions or derivatives of such natural products can also be used to visualize the actin cytoskeleton in living cells, offering real-time insights into its dynamic nature. cytoskeleton.comthermofisher.comsemanticscholar.org

Methodological Advancements in Synthesis Inspired by this compound

The complex and unique structure of this compound has presented significant challenges to synthetic chemists, thereby stimulating the development of new and innovative synthetic methodologies. nih.gov The total synthesis of complex natural products like this compound serves as a rigorous test for existing synthetic methods and often reveals their limitations, prompting the invention of more powerful and efficient reactions. nih.gov

Key challenges in the synthesis of this compound include the construction of its 25-membered macrolide ring and the contiguous tris-oxazole unit. rsc.orgresearchgate.net Efforts to overcome these hurdles have led to advancements in several areas of organic synthesis. For example, new strategies for macrolactamization, the process of forming the large ring structure containing an amide bond, have been explored. researchgate.netrsc.org Additionally, novel methods for the efficient construction of the 2,4-disubstituted oxazole (B20620) rings, which are key components of the molecule, have been developed and refined. rsc.orgresearchgate.net

One notable approach to the tris-oxazole segment was inspired by biosynthetic speculations, suggesting a pathway involving a cascade of cyclodehydrations from a tris-serine precursor. rsc.org This biomimetic strategy has led to the development of new procedures for creating these heterocyclic systems, such as using cyclodehydration reagents followed by oxidation. rsc.org The pursuit of this compound's total synthesis has not only made this rare molecule more accessible for biological study but has also enriched the toolbox of synthetic organic chemistry with new reactions and strategies applicable to other complex targets. rsc.orgcapes.gov.br

Development of New Research Tools Based on this compound Scaffold

The unique chemical structure of this compound serves as a valuable scaffold for the design and synthesis of new research tools to probe biological systems. A scaffold in this context refers to the core structure of the molecule, which can be chemically modified to create derivatives with new properties. nih.gov By synthesizing analogues and fragments of this compound, researchers can conduct structure-activity relationship (SAR) studies. nih.govnih.gov These studies help to identify the specific parts of the molecule responsible for its biological activity.

For example, research has shown that the natural stereochemistry of this compound is crucial for its potent actin-depolymerizing activity, as a synthetic diastereoisomer was found to be significantly less active. nih.govnih.gov Furthermore, synthetic fragments of the molecule were shown to lack the actin-severing capabilities of the parent compound. nih.govnih.gov This knowledge can be leveraged to create simplified or modified versions of this compound that retain specific functionalities.

The development of these new molecules can lead to several types of research tools:

Affinity Probes: By attaching a tag, such as biotin (B1667282) or a fluorescent dye, to a non-essential part of the this compound scaffold, scientists can create probes to identify and isolate the cellular targets of the molecule, which is known to be actin. researchgate.net

Photoaffinity Probes: These probes incorporate a photoreactive group that, upon exposure to light, can form a covalent bond with the target protein, allowing for more robust identification of binding partners.

Selective Inhibitors: By understanding the SAR, it may be possible to design derivatives that are more selective for specific isoforms of actin or that have altered pharmacokinetic properties, making them more suitable for certain experimental systems.

These custom-designed molecules, built upon the this compound framework, expand the range of available tools for studying the intricate functions of the actin cytoskeleton. nih.gov

Comparative Studies with Related Actin-Binding Macrolides

This compound belongs to a larger class of marine-derived macrolides that exhibit potent activity against the actin cytoskeleton. nih.govnih.gov Comparative studies with other members of this class, such as Latrunculin A and Jasplakinolide, are crucial for understanding the nuances of actin regulation. While these compounds all target actin, they often do so through distinct mechanisms, making them complementary tools for research.

Latrunculin A , isolated from the Red Sea sponge Latrunculia magnifica, sequesters actin monomers (G-actin) in a 1:1 complex, preventing their polymerization into filaments (F-actin). nordicbiosite.comdrugbank.comnih.gov It is also reported to accelerate the depolymerization of existing filaments. nih.gov This leads to a net disassembly of the actin cytoskeleton. nordicbiosite.com

Jasplakinolide , on the other hand, is known to promote actin polymerization and stabilize existing filaments, making it a useful tool for studying processes that involve F-actin. thermofisher.comnih.gov

This compound is described as having potent actin-depolymerizing activity through capping and/or severing of actin filaments. nih.govnih.gov

By comparing the cellular effects of these different macrolides, researchers can dissect the specific roles of actin polymerization, depolymerization, and filament stability in various cellular processes. For instance, while both this compound and Latrunculin A lead to actin depolymerization, differences in their mechanisms can result in distinct cellular phenotypes. nih.govresearchgate.net Studies have shown that a synthetic diastereoisomer of this compound was significantly less active than the natural compound, highlighting the stereospecificity of its interaction with actin. nih.govnih.gov Such comparative analyses, which also include related compounds like the kabiramides and halichondramides, provide a more comprehensive understanding of how small molecules can modulate the complex dynamics of the actin cytoskeleton. nih.govacs.org

Preclinical Research Modalities and Considerations

Preclinical research on this compound focuses on understanding its mechanism of action and validating its cellular target, primarily through in vitro and cell-based models. nih.govindivumed.com These studies are foundational for any potential future therapeutic development.

To understand the precise biochemical mechanism of this compound, researchers employ various in vitro assays, which are experiments conducted in a controlled environment outside of a living organism, such as in a test tube. nih.govnih.gov These assays are essential for directly observing the interaction between this compound and its target protein, actin.

A primary tool is the actin polymerization assay . cytoskeleton.comcytoskeleton.com This assay typically uses purified actin monomers and measures the rate and extent of their assembly into filaments. The polymerization process can be monitored by changes in fluorescence of a probe like pyrene-labeled actin, which fluoresces more brightly when incorporated into a filament. thermofisher.com By adding this compound to this system, researchers can quantify its inhibitory effect on polymerization and determine key parameters like its IC50 value (the concentration required to inhibit the process by 50%). nih.govcytoskeleton.com These assays have confirmed that this compound possesses potent actin-depolymerizing activity in vitro. nih.govnih.gov

Other in vitro systems can be used to dissect the mechanism further:

Actin Co-sedimentation Assays: These assays can determine if a compound binds to actin monomers or filaments. cytoskeleton.com By centrifuging a solution of F-actin, the filaments will form a pellet. If this compound binds to the filaments, it will be found in the pellet along with the actin.

Microscopy-based Assays: Direct visualization of actin filaments using techniques like total internal reflection fluorescence (TIRF) microscopy can reveal if a compound severs existing filaments, caps (B75204) their ends to prevent further growth, or enhances depolymerization from the ends. nih.gov

These cell-free systems provide a clear, direct way to elucidate the molecular interactions between this compound and actin, free from the complexities of a cellular environment. nih.govnih.gov

Cellular models are indispensable for validating that the in vitro activity of this compound translates to effects within a living cell and for confirming that actin is its primary target in this context. indivumed.comnih.gov Target validation is the process of demonstrating that engaging a specific molecular target with a compound elicits the desired biological response. nih.govnih.gov

Researchers introduce this compound to various cancer cell lines, such as HeLa or breast cancer cells (e.g., MCF-7), and observe the consequences. nih.govcapes.gov.br A key observation is the dramatic disruption of the actin cytoskeleton. nih.govmdpi.com This is typically visualized using fluorescence microscopy, where actin filaments are stained with fluorescently labeled phalloidin. Treatment with this compound leads to a loss of these filamentous structures, confirming its actin-depolymerizing activity in a cellular context. nih.gov

These cellular models allow for the investigation of:

Cytoskeletal Rearrangements: Observing the profound changes in cell shape, integrity, and adhesion upon treatment with this compound provides strong evidence of its on-target effect. nih.govnih.govmdpi.com

Structure-Activity Relationships: Comparing the effects of this compound with its less active synthetic diastereoisomer or inactive fragments in cellular models reinforces the specificity of the interaction. nih.govnih.gov The finding that the natural compound is orders of magnitude more potent than its isomer in cells corroborates the in vitro findings and validates the importance of its specific three-dimensional structure for biological activity. nih.govnih.gov

By using these cellular systems, scientists can confidently link the biochemical activity of this compound (actin depolymerization) to a clear cellular phenotype, thereby validating the actin cytoskeleton as its functional target. nih.govnih.gov

Exploration of Molecular Interactions

The profound biological activity of this compound stems from its direct and specific interaction with actin, a critical protein component of the cellular cytoskeleton. Elucidating the molecular details of this interaction is fundamental to understanding its mechanism of action and provides a basis for future research and therapeutic design. The primary target of this compound is monomeric actin (G-actin), leading to the disruption of actin polymerization dynamics.

Structural Basis of the this compound-Actin Complex

High-resolution X-ray crystallography has provided significant insights into the binding of this compound to actin. The crystal structure of the this compound-G-actin complex, solved at a resolution of 1.60 Å, reveals the precise stereochemistry and binding orientation of the macrolide. rcsb.org This structural determination was crucial in confirming the absolute stereochemistry of this compound. rcsb.org

This compound binds within a hydrophobic cleft formed at the interface of actin subdomains 1 and 3. rcsb.org This binding pocket is a known hotspot for the interaction of various actin-binding proteins and other marine macrolide toxins, highlighting its critical role in regulating actin polymerization. rcsb.org The binding of this compound to this site physically obstructs the association of actin monomers, thereby inhibiting filament elongation and promoting depolymerization.

The interaction is characterized by a network of hydrophobic contacts and specific hydrogen bonds between the macrolide and amino acid residues within the binding cleft of actin. The large macrocyclic ring and the trisoxazole-containing side chain of this compound are positioned to maximize these interactions, effectively locking the actin monomer in a conformation that is unfavorable for polymerization.

Key Molecular Contacts and Structure-Activity Relationships

Research into synthetic analogues of this compound has underscored the importance of its specific stereochemistry for its potent biological activity. Studies have shown that a synthetic diastereoisomer of this compound is three orders of magnitude less active in actin depolymerization assays compared to the natural compound. nih.gov Furthermore, synthetic fragments of the macrolide were found to be completely devoid of actin-capping or severing activity, indicating that the entire molecular architecture of this compound is necessary for its potent effects on actin dynamics. nih.gov

Detailed analysis of the this compound-actin complex reveals key points of interaction:

Hydrophobic Interactions: The aliphatic side chain of this compound deeply penetrates the hydrophobic cleft of actin, forming extensive van der Waals contacts with nonpolar amino acid residues. This hydrophobic anchoring is a major contributor to the high affinity of the interaction.

Hydrogen Bonding: Specific functional groups on this compound, such as hydroxyl and carbonyl moieties, form hydrogen bonds with polar residues within the actin binding site. These directional interactions provide specificity and further stabilize the complex.

Role of the Trisoxazole Moiety: The trisoxazole unit, a hallmark of this compound, is positioned to interact with key residues in both subdomains 1 and 3 of actin, bridging the two and stabilizing the closed, non-polymerizable conformation of the actin monomer.

The precise identification of the amino acid residues involved in these interactions is critical for a complete understanding of the binding mode. While the general binding site is well-established, further computational and structural studies can provide a more detailed map of these molecular contacts.

| Interaction Type | This compound Moiety | Actin Subdomain(s) | Significance |

|---|---|---|---|

| Hydrophobic Interactions | Aliphatic Side Chain | Subdomains 1 and 3 | Major contributor to binding affinity. |

| Hydrogen Bonding | Hydroxyl and Carbonyl Groups | Subdomains 1 and 3 | Provides specificity and stability to the complex. |

| Structural Bridging | Trisoxazole Unit | Subdomains 1 and 3 | Stabilizes a non-polymerizable actin conformation. |

Q & A

Q. How can researchers ensure reproducibility in this compound studies, particularly in natural product isolation?

- Methodological Answer : Implement the following:

- Georeferenced sourcing : Document sponge collection coordinates (GPS) and voucher specimens (deposited in marine biodiversity repositories).

- Batch-to-batch standardization : HPLC-UV chromatograms (λ = 230 nm) with retention time ±0.1 min ensure compound identity.

- Open-data practices : Share raw NMR spectra (Bruker format) and cytotoxicity datasets (CSV files) via repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.